2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
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Description
2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C13H10N2OS and its molecular weight is 242.3. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Oxadiazole derivatives, including those structurally related to 2-(2-Methylphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, have been extensively studied for their corrosion inhibition properties. Research indicates that these compounds can form protective layers on metal surfaces, thus preventing corrosion in acidic environments. For instance, Ammal et al. (2018) synthesized oxadiazole derivatives and demonstrated their efficacy as corrosion inhibitors for mild steel in sulphuric acid, showing that increased inhibitor concentration led to higher charge transfer resistance, indicative of protective layer formation (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activity
The antimicrobial evaluation of oxadiazole derivatives has revealed their potential as effective agents against various microbial species. Gul et al. (2017) prepared a series of 2,5-disubstituted 1,3,4-oxadiazole compounds and assessed their activity against selected microbial species, finding some compounds to exhibit significant antimicrobial potency (Gul et al., 2017).
Anticancer Properties
Oxadiazole derivatives have also been identified as potential anticancer agents. Zhang et al. (2005) discovered that certain 1,2,4-oxadiazole compounds could induce apoptosis in cancer cells and potentially serve as anticancer agents. Their studies highlighted the structural significance of the oxadiazole ring and its substituents in inducing apoptosis and inhibiting cancer cell growth (Zhang et al., 2005).
Photophysical and Electrochemical Properties
Thippeswamy et al. (2021) conducted comprehensive studies on the photophysical and electrochemical properties of novel thiophene-substituted 1,3,4-oxadiazole derivatives, highlighting their potential applications in optoelectronics. The research explored their fluorescence spectroscopic properties and theoretical calculations, suggesting their suitability for OLEDs, solar cells, and other optoelectronic devices (Thippeswamy et al., 2021).
Properties
IUPAC Name |
2-(2-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-5-2-3-6-10(9)12-14-15-13(16-12)11-7-4-8-17-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHARVRZODHSHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322705 |
Source
|
Record name | 2-(2-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24812616 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478260-90-1 |
Source
|
Record name | 2-(2-methylphenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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